![molecular formula C9H9BrO B6212146 3-(2-bromophenyl)oxetane CAS No. 1425412-25-4](/img/new.no-structure.jpg)
3-(2-bromophenyl)oxetane
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Overview
Description
3-(2-bromophenyl)oxetane is an organic compound with the molecular formula C9H9BrO. It features a four-membered oxetane ring substituted with a 2-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane rings .
Industrial Production Methods: Industrial production methods for 3-(2-bromophenyl)oxetane are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalytic systems could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the oxetane ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxetane ring to form different products.
Major Products:
Substitution Products: Various substituted phenyl oxetanes.
Oxidation Products: Oxetane ring-opened products.
Reduction Products: Reduced oxetane derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(2-Bromophenyl)oxetane features a four-membered oxetane ring with a brominated phenyl substituent. The unique structural characteristics of oxetanes, such as their low molecular weight and high polarity, make them suitable for diverse applications in drug discovery and materials science.
Applications in Medicinal Chemistry
1. Drug Development:
Oxetanes, including this compound, are being explored as bioisosteres for carbonyl groups in drug design. Their ability to mimic functional groups while providing increased stability against nucleophiles makes them valuable in developing new pharmaceutical agents .
2. Anticancer and Antimicrobial Activity:
Derivatives of this compound have been investigated for their potential biological activities, including anticancer and antimicrobial properties. Studies have shown that modifications to the oxetane ring can enhance biological efficacy, making it a promising scaffold for further research .
Synthetic Applications
1. Building Blocks for Complex Molecules:
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups through established synthetic pathways, facilitating the creation of diverse chemical entities .
2. Photoredox Catalysis:
Recent studies have demonstrated the utility of oxetanes in photoredox catalysis, where they participate in radical formation and subsequent reactions under visible light. This method has expanded the synthetic toolbox available to chemists, allowing for more efficient transformations involving oxetanes .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of oxetane derivatives, researchers synthesized several compounds based on this compound. The results indicated that specific substitutions on the oxetane ring significantly enhanced cytotoxicity against various cancer cell lines compared to non-oxetane analogs .
Case Study 2: Synthesis via Photoredox Catalysis
A recent investigation focused on the synthesis of this compound derivatives using visible light-mediated photoredox catalysis. The study highlighted the efficiency of this method in generating radical intermediates from oxetanes, leading to successful coupling with various electrophiles .
Data Table: Comparison of Oxetane Derivatives
Compound Name | Structural Features | Notable Applications |
---|---|---|
This compound | Oxetane ring with bromine | Drug development, anticancer activity |
3-Methyloxetane | Methyl group instead of bromine | Potential use in materials science |
4-(Bromophenyl)oxetan-3-carboxylic acid | Carboxylic acid group | Building block for pharmaceuticals |
3-(3-Chlorophenyl)oxetane | Chlorine instead of bromine | Investigated for biological activity |
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and bromophenyl group. The oxetane ring can act as a hydrogen bond acceptor, while the bromophenyl group can participate in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes and receptors, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
Oxetane: A simpler analog without the bromophenyl group.
3-(2-chlorophenyl)oxetane: Similar structure with a chlorine atom instead of bromine.
3-(2-fluorophenyl)oxetane: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 3-(2-bromophenyl)oxetane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can lead to different binding affinities and selectivities compared to its chloro and fluoro analogs .
Biological Activity
3-(2-Bromophenyl)oxetane is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉BrO, featuring a three-membered oxetane ring with a bromine atom on the second position of the phenyl ring. This configuration contributes to its distinct chemical reactivity and biological properties.
Key Structural Features:
- Oxetane Ring : A three-membered cyclic ether that can participate in various chemical reactions.
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxetane Ring : Utilizing electrophilic cyclization techniques.
- Bromination : Introducing the bromine substituent through electrophilic aromatic substitution.
These synthetic pathways are crucial for producing this compound in a laboratory setting and exploring its derivatives for enhanced biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds related to this compound. For instance, a high-throughput screening identified several compounds with significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), suggesting that similar structures could exhibit anti-tubercular properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the oxetane ring or the bromine substituent can significantly impact biological activity. For example, variations in the position of halogen substituents on the phenyl ring can alter binding affinities and efficacy against specific biological targets.
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
3-(4-Bromophenyl)oxetane | Similar oxetane structure | Different bromine position may influence reactivity |
3-(Bromomethyl)oxetane | Contains a bromomethyl group | Potentially different biological activities |
3-(Phenyl)oxetane | Lacks halogen substitution | May exhibit different solubility and stability |
Case Studies
- Anti-Tubercular Activity : In a study involving a library of compounds screened against M. tuberculosis, several derivatives of oxetanes were found to inhibit bacterial growth effectively. The most promising candidates were further analyzed for their mechanism of action, focusing on their interaction with the MmpL3 protein, a critical target for drug development .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound derivatives revealed that modifications could enhance bioavailability and reduce toxicity, making them suitable candidates for further development as therapeutic agents .
Properties
CAS No. |
1425412-25-4 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)oxetane |
InChI |
InChI=1S/C9H9BrO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |
InChI Key |
YGAGELLVGDOZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
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